4-(4-Hydroxypiperidin-1-yl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Generic piperidine or benzoic acid analogs lack the precise spatial geometry required for reproducible PROTAC ternary complex formation and structure-based design. This para-substituted bifunctional building block integrates a carboxylic acid handle for E3 ligase conjugation and a 4-hydroxyl for PEG spacer elongation. - **Key differentiation:** Crystalline solid (mp 217-219°C); Calculated pKa 14.79 ±0.20; Density 1.292 g/cm³ - **Application:** Hit-to-lead amide libraries, fragment-based screening (MW 221.25), PROTAC linker synthesis - **Supply:** ≥95% purity; immediate weighing accuracy for cocktail preparation

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 281234-93-3
Cat. No. B3340196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxypiperidin-1-yl)benzoic acid
CAS281234-93-3
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H15NO3/c14-11-5-7-13(8-6-11)10-3-1-9(2-4-10)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)
InChIKeySZZFHKZWXOEDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxypiperidin-1-yl)benzoic Acid Overview


4-(4-Hydroxypiperidin-1-yl)benzoic acid (CAS: 281234-93-3) is a bifunctional organic building block comprising a para-substituted benzoic acid moiety linked to a 4-hydroxypiperidine ring . With the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , this compound integrates a carboxylic acid handle for amide/ester conjugation with a secondary alcohol on the piperidine ring that serves as a latent functionalization site or hydrogen-bonding pharmacophore element . Commercially available at ≥95% purity , it is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis for constructing more complex molecular architectures .

Dual handles Carboxylic acid for amide/ester coupling; 4-hydroxyl for further derivatization
≥95% purity Reliable coupling yields with minimal side reactions
Para-substituted geometry Linear architecture ensures predictable conjugation trajectory

Why Generic Substitutes Fail for 4-(4-Hydroxypiperidin-1-yl)benzoic Acid


Generic substitution with simple piperidine analogs (e.g., unsubstituted piperidine, 4-piperidinol, or 4-hydroxy-4-phenylpiperidine) or benzoic acid derivatives (e.g., 4-fluorobenzoic acid) fails because these compounds lack the precise spatial and electronic integration of the para-aminobenzoic acid framework with the secondary 4-hydroxypiperidine ring . The target compound exhibits a calculated pKa of 14.79±0.20 and predicted physicochemical properties—boiling point 447.3±40.0°C and density 1.292±0.06 g/cm³—that differ substantially from simpler analogs . More critically, its crystalline form (a white to off-white solid with specific powder X-ray diffraction properties and a melting point of 217-219°C) and precisely defined geometry enable reliable structure-based design and reproducible synthetic transformations that positional isomers such as 2-(4-hydroxypiperidin-1-yl)benzoic acid cannot replicate due to divergent steric and electronic environments around the carboxylic acid moiety .

Attribute
Target Compound
Substitute Risk
Substitution pattern
Para (linear geometry)
Ortho isomer: steric hindrance may reduce conjugation efficiency
Piperidine substituent
4-Hydroxyl (H-bond donor/acceptor)
Des-hydroxy analog: altered solubility and fewer functionalization options
Salt form
Free acid (direct coupling)
Hydrochloride salt: requires free-basing step, adding process complexity

Differentiation Evidence for 4-(4-Hydroxypiperidin-1-yl)benzoic Acid


Para- vs. Ortho-Substitution Effects on Conjugation

The para-substitution pattern of 4-(4-hydroxypiperidin-1-yl)benzoic acid provides a linear, extended geometry (approximately 180° bond angle across the aromatic ring) that projects the carboxylic acid handle in a predictable trajectory for conjugation . In contrast, the ortho-positional isomer 2-(4-hydroxypiperidin-1-yl)benzoic acid introduces a sterically hindered carboxylic acid environment due to intramolecular interactions between the piperidine nitrogen lone pair and the adjacent carboxyl group, leading to a reduced effective conjugation yield in amide bond formation under standard HATU/DIPEA coupling conditions . While quantitative comparative coupling yields are not systematically reported in peer-reviewed literature, vendor technical notes and synthetic experience indicate that para-substituted benzoic acids consistently outperform ortho-substituted congeners in carbodiimide-mediated amide formation due to attenuated steric shielding .

Para vs. Ortho
Class-level inference
Linear C-N-C axis; minimized steric shielding at COOH
Supports reproducible coupling in library synthesis
Comparative data from vendor notes and general reactivity trends
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Predicted pKa and Hydrophilicity vs. Des-Hydroxy Analog

The presence of the 4-hydroxyl group on the piperidine ring imparts distinct physicochemical properties to 4-(4-hydroxypiperidin-1-yl)benzoic acid compared to the des-hydroxy analog 4-(piperidin-1-yl)benzoic acid . The target compound exhibits a calculated pKa of 14.79±0.20 for the piperidine hydroxyl proton and a predicted LogP (octanol-water partition coefficient) that is approximately 0.5-0.8 log units lower than the des-hydroxy analog, reflecting increased hydrophilicity and hydrogen-bonding capacity . This hydroxyl moiety introduces an additional hydrogen-bond donor/acceptor site (topological polar surface area increases by approximately 20 Ų relative to 4-(piperidin-1-yl)benzoic acid) that enhances aqueous solubility and provides a latent handle for further derivatization via esterification, etherification, or oxidation to the corresponding ketone .

Hydrophilicity Profile
Class-level inference
Predicted pKa ~14.8; tPSA ~60.8 Ų
Enhances aqueous solubility and H-bond capacity
Based on computational models; experimental verification recommended
Physicochemical Profiling Drug Design ADME Prediction

Melting Point and Crystalline Form for QC

4-(4-Hydroxypiperidin-1-yl)benzoic acid is supplied as a well-defined crystalline white to off-white solid with a reported melting point of 217-219°C . This narrow melting point range serves as a rapid identity and purity verification metric for incoming quality control that distinguishes it from structurally similar analogs such as 4-(4-hydroxypiperidin-1-yl)benzoic acid hydrochloride salt or 4-(4-oxopiperidin-1-yl)benzoic acid, which exhibit different melting behavior . The free acid form eliminates the need for salt metathesis or free-basing steps prior to carboxylic acid-directed reactions, reducing process steps and improving overall synthetic efficiency compared to hydrochloride or trifluoroacetate salt forms .

Melting Point QC
Supporting evidence
217–219°C (free acid)
Rapid identity/purity check; free acid avoids salt metathesis
Distinguishes from hydrochloride salt (~30–50°C lower)
Analytical Chemistry Quality Assurance Solid-State Characterization

Dual Handle Advantage Over N-Protected Analogs

Unlike N-Boc or N-Cbz protected piperidine-4-carboxylic acids, 4-(4-hydroxypiperidin-1-yl)benzoic acid presents the carboxylic acid and secondary alcohol moieties simultaneously accessible without requiring orthogonal deprotection sequences . The free piperidine nitrogen (pKa of conjugate acid approximately 8.5-9.0) remains nucleophilic and can be selectively alkylated or acylated under conditions that preserve the 4-hydroxyl group, while the benzoic acid can be activated independently for amide bond formation . This dual accessibility contrasts with N-protected piperidine-4-carboxylic acids, which require separate Boc-deprotection steps (e.g., TFA/CH₂Cl₂) prior to nitrogen functionalization, adding 1-2 synthetic steps and introducing additional purification burdens . The target compound therefore offers a more step-economical entry point for building N-functionalized piperidine-containing scaffolds .

Dual Handle Access
Class-level inference
0 deprotection steps vs. N-Boc (requires deprotection)
Reduces synthetic steps; supports parallel library workflows
Step economy benefit inferred from protecting group strategies
Protecting Group Strategy Synthetic Efficiency Parallel Synthesis

Applications of 4-(4-Hydroxypiperidin-1-yl)benzoic Acid


Library Synthesis of N-Substituted Piperidine Carboxamides

This compound is optimally deployed as a central building block for generating focused libraries of N-substituted piperidine-4-hydroxy benzoic acid amides. Its dual functional handle accessibility (Evidence Item 4) enables parallel amide coupling to diverse amines via the benzoic acid group while preserving the free piperidine nitrogen and 4-hydroxyl for subsequent diversification or pharmacophore optimization . This step-economical workflow is particularly valuable in hit-to-lead medicinal chemistry programs where rapid exploration of piperidine-containing chemical space is required .

PROTAC Linker Intermediate with Latent Hydroxyl

The para-substituted geometry and 4-hydroxypiperidine motif (Evidence Items 1 and 2) position this compound as a viable intermediate for constructing PROTAC (Proteolysis Targeting Chimera) linkers . The benzoic acid group can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN recruiter), while the 4-hydroxyl group on the piperidine ring serves as a latent attachment point for polyethylene glycol (PEG) spacer elongation or direct conjugation to a target protein ligand . The extended linear geometry of the para-substitution pattern (Evidence Item 1) helps minimize steric clashes that could otherwise impede ternary complex formation .

Hydrogen-Bond Fragment for Drug Discovery

In fragment-based drug discovery campaigns, this compound provides a fragment-sized scaffold (MW 221.25 g/mol) with a defined hydrogen-bond donor/acceptor profile derived from both the carboxylic acid and the 4-hydroxypiperidine hydroxyl group (Evidence Item 2) . The enhanced hydrophilicity relative to des-hydroxy piperidine benzoic acids improves aqueous solubility in fragment screening buffers, facilitating reliable detection of weak binding interactions by surface plasmon resonance (SPR) or ligand-observed NMR . The crystalline solid form (Evidence Item 3) ensures accurate weighing for fragment cocktail preparation .

Piperidine-Based Bioisosteres for Benzoic Acid Pharmacophores

This compound enables the systematic exploration of piperidine-4-hydroxy benzoic acid amides as potential bioisosteric replacements for traditional benzoic acid-containing pharmacophores in medicinal chemistry . The para-substitution pattern (Evidence Item 1) maintains the spatial orientation of the carboxylic acid critical for target binding while the piperidine ring introduces conformational flexibility and additional hydrogen-bonding capacity (Evidence Item 2) that can modulate target engagement and selectivity . The free acid form eliminates the need for additional neutralization steps prior to biological assay .

Application
Selection Property
Validation Focus
Library synthesis of N-substituted piperidine carboxamides
Dual functional handle accessibility; para geometry
Coupling efficiency and step economy
PROTAC linker intermediate
Linear para geometry; latent hydroxyl for PEG elongation
Ternary complex steric compatibility
Hydrogen-bond fragment in drug discovery
Fragment-sized scaffold with defined H-bond donor/acceptor profile
Solubility in fragment screening buffers; accurate weighing
Piperidine bioisostere exploration
Para-substitution maintains spatial orientation; 4-hydroxyl adds H-bond capacity
Target engagement modulation; free acid for direct assay

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